Pafenolol

Description

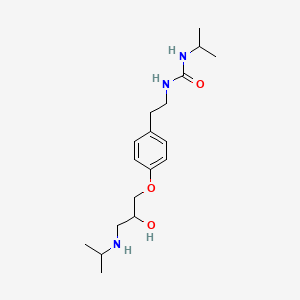

Structure

3D Structure

Properties

CAS No. |

178968-84-8 |

|---|---|

Molecular Formula |

C18H31N3O3 |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea |

InChI |

InChI=1S/C18H31N3O3/c1-13(2)20-11-16(22)12-24-17-7-5-15(6-8-17)9-10-19-18(23)21-14(3)4/h5-8,13-14,16,20,22H,9-12H2,1-4H3,(H2,19,21,23) |

InChI Key |

PKWZWSXSCKVUJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Pafenolol's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafenolol is a pharmacologically classified as a beta-adrenergic receptor antagonist, with a pronounced selectivity for the β1-adrenoceptor subtype.[1][2] Clinical and preclinical studies have demonstrated its efficacy in treating conditions such as hypertension by selectively blocking the action of catecholamines at β1-receptors, which are predominantly located in cardiac tissue. This selective antagonism leads to a reduction in heart rate and myocardial contractility, thereby lowering blood pressure. Notably, studies have indicated that this compound exhibits a higher degree of β1-selectivity compared to metoprolol, a widely used beta-blocker.[1][3]

Core Mechanism of Action: Selective β1-Adrenergic Receptor Blockade

The primary mechanism of action of this compound is its competitive, reversible antagonism of the β1-adrenergic receptor. These receptors are a class of G-protein coupled receptors (GPCRs) that are central to the sympathetic nervous system's regulation of cardiovascular function.

β1-Adrenergic Receptor Signaling Pathway

In its native state, the β1-adrenergic receptor is activated by the binding of endogenous catecholamines, such as norepinephrine and epinephrine. This activation initiates a downstream signaling cascade, as illustrated in the diagram below. This compound, as an antagonist, binds to the receptor but does not elicit this downstream response. By occupying the binding site, it prevents the binding of agonist catecholamines, thereby inhibiting the signaling pathway.

The canonical signaling pathway for the β1-adrenergic receptor involves its coupling to a stimulatory G-protein (Gs). Upon agonist binding, the receptor undergoes a conformational change, which in turn activates the Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy) and contractility (inotropy).

Recent research also suggests a potential for β1-adrenergic receptors to couple with inhibitory G-proteins (Gi), which would lead to an inhibition of adenylyl cyclase. The full physiological significance of this dual coupling is an area of ongoing investigation.

References

- 1. Safety and tolerability of β-blockers: importance of cardioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a highly selective beta 1-adrenoceptor-antagonist, in asthmatic patients: interaction with terbutaline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pafenolol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pafenolol is a selective β1-adrenergic receptor antagonist, a class of drugs primarily used in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. Its mechanism of action involves the competitive inhibition of β1-adrenergic receptors, thereby mitigating the effects of catecholamines (epinephrine and norepinephrine) on the heart. This leads to a reduction in heart rate, myocardial contractility, and blood pressure. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, intended for professionals in pharmaceutical research and drug development.

Chemical Structure and Identification

This compound is a synthetic aryloxypropanolamine derivative. Its chemical structure is characterized by a substituted phenyl ring linked to a propanolamine side chain, which is crucial for its interaction with the β1-adrenergic receptor.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-[2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea |

| CAS Registry Number | 75949-61-0[1] |

| Molecular Formula | C18H31N3O3[1] |

| Molecular Weight | 337.46 g/mol [1] |

| SMILES | CC(C)NCC(O)COC1=CC=C(C=C1)CCNC(=O)NC(C)C |

| InChI Key | PKWZWSXSCKVUJB-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Melting Point | 135-137 °C | Computational Prediction |

| Boiling Point | 534.5 ± 50.0 °C (at 760 mmHg) | Computational Prediction |

| pKa | 9.5 (amine), 13.5 (urea) | Computational Prediction |

| logP | 1.8 | Computational Prediction |

| Water Solubility | 0.85 g/L | Computational Prediction |

Experimental Protocols for Property Determination (General)

While specific experimental protocols for this compound are not detailed in publicly accessible literature, standard methodologies would be employed for the determination of its physicochemical properties.

-

Melting Point: Determined using a calibrated melting point apparatus, such as a capillary tube method (e.g., using a Büchi or Mettler Toledo instrument). The compound is heated slowly, and the temperature range over which it melts is recorded.

-

Boiling Point: Determined under reduced pressure using techniques like vacuum distillation to prevent decomposition at high temperatures. The boiling point at atmospheric pressure is then extrapolated.

-

pKa: Potentiometric titration is a common method. A solution of this compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the inflection point of the titration curve.

-

logP (Octanol-Water Partition Coefficient): The shake-flask method is the classical approach. A solution of this compound is prepared in a mixture of n-octanol and water. After equilibration, the concentration of this compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as the logarithm of the ratio of the concentrations.

-

Solubility: The equilibrium solubility method is typically used. An excess amount of this compound is added to a specific solvent (e.g., water, buffer of a certain pH) and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved this compound in the filtered solution is then determined by a suitable analytical method like HPLC.

Synthesis of this compound

A plausible synthetic route for this compound, based on the synthesis of structurally related β-blockers, would involve the reaction of a substituted phenol with an epoxide, followed by the introduction of the urea moiety.

Proposed Synthesis Protocol

-

Step 1: Synthesis of the Epoxide Intermediate. 4-(2-Aminoethyl)phenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the corresponding glycidyl ether.

-

Step 2: Ring-opening of the Epoxide. The epoxide intermediate is then reacted with isopropylamine. The amine attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the amino alcohol.

-

Step 3: Formation of the Urea Moiety. The primary amine of the resulting compound is then reacted with isopropyl isocyanate to form the final product, this compound.

Note: This is a generalized protocol. Optimization of reaction conditions (solvents, temperature, catalysts) would be necessary to achieve high yield and purity. Purification would typically be performed using techniques such as column chromatography and recrystallization.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the β1-adrenergic receptor, which is predominantly found in cardiac tissue.

Signaling Pathway of this compound as a β1-Adrenergic Receptor Antagonist

Under normal physiological conditions, catecholamines like epinephrine and norepinephrine bind to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the associated Gs protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including L-type calcium channels and phospholamban, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

This compound, as a competitive antagonist, binds to the β1-adrenergic receptor but does not activate it. By occupying the receptor's binding site, this compound prevents catecholamines from binding and initiating the signaling cascade. This leads to a reduction in the intracellular concentration of cAMP and a dampening of the downstream effects of β1-adrenergic stimulation.

Experimental Workflow for Assessing this compound's Activity

To evaluate the β1-adrenergic antagonist activity of this compound, a series of in vitro and in vivo experiments can be conducted.

In Vitro Radioligand Binding Assay

This assay determines the affinity of this compound for the β1-adrenergic receptor.

-

Cell Culture and Membrane Preparation: A cell line stably expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells) is cultured. The cell membranes are then isolated through homogenization and centrifugation.

-

Binding Assay: The membranes are incubated with a radiolabeled β-adrenergic antagonist (e.g., [³H]-dihydroalprenolol) and varying concentrations of this compound.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the inhibition constant (Ki) of this compound can be calculated. A lower Ki value indicates a higher binding affinity.

Functional Assay: cAMP Measurement

This assay measures the ability of this compound to inhibit agonist-induced cAMP production.

-

Cell Culture and Treatment: Cells expressing the β1-adrenergic receptor are cultured and then treated with a known β-adrenergic agonist (e.g., isoproterenol) in the presence of varying concentrations of this compound.

-

cAMP Measurement: After a specific incubation time, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: The results are plotted as a dose-response curve, and the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced cAMP production) is determined.

Conclusion

This compound is a potent and selective β1-adrenergic receptor antagonist with a chemical structure optimized for this activity. Its physicochemical properties, while not extensively documented with experimental data, can be reliably predicted to guide formulation and development. The mechanism of action, centered on the competitive inhibition of the β1-adrenergic signaling pathway, is well-understood and forms the basis of its therapeutic effects. The experimental workflows outlined provide a clear path for the preclinical evaluation of this compound and similar compounds. This technical guide serves as a foundational resource for researchers engaged in the study and development of cardiovascular therapeutics.

References

An In-depth Technical Guide to the Synthesis of Pafenolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of a feasible synthetic pathway for pafenolol, a beta-adrenergic receptor antagonist. The proposed synthesis is grounded in established chemical transformations commonly employed for analogous pharmaceutical compounds. This document outlines the retrosynthetic analysis, key chemical transformations, detailed experimental protocols, and relevant quantitative data presented in tabular format for clarity and comparative analysis.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound (1) suggests a convergent synthesis strategy. The primary disconnections are made at the urea linkage and the ether bond, leading to three key starting materials: 4-(2-aminoethyl)phenol (tyramine, 2), isopropyl isocyanate (3), and epichlorohydrin (4). An alternative disconnection strategy could also be envisioned.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis commences with the readily available starting material, 4-(2-aminoethyl)phenol (tyramine). The synthesis is divided into three key stages:

-

Urea Formation: The primary amine of tyramine is reacted with isopropyl isocyanate to form the urea intermediate, N-(4-hydroxyphenethyl)-N'-isopropylurea.

-

Epoxidation: The phenolic hydroxyl group of the urea intermediate is then reacted with epichlorohydrin to introduce the epoxide moiety, forming 1-(4-(2-(3-isopropylureido)ethyl)phenoxy)-2,3-epoxypropane.

-

Epoxide Opening: The final step involves the nucleophilic attack of isopropylamine on the epoxide ring to yield this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are proposed based on established procedures for analogous transformations. Researchers should conduct appropriate safety assessments and small-scale trials before scaling up.

Step 1: Synthesis of N-(4-hydroxyphenethyl)-N'-isopropylurea

This procedure is adapted from the synthesis of similar urea derivatives.

Reaction Scheme:

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Mass/Volume |

| 4-(2-aminoethyl)phenol | 137.18 | - | 10 | 1.37 g |

| Isopropyl isocyanate | 85.11 | 0.86 | 10 | 1.0 mL |

| Dichloromethane (DCM) | - | 1.33 | - | 50 mL |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-(2-aminoethyl)phenol (1.37 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add isopropyl isocyanate (1.0 mL, 10 mmol) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 85-95% |

| Reaction Time | 12 hours |

| Temperature | 0 °C to Room Temperature |

| Solvent | Dichloromethane |

Step 2: Synthesis of 1-(4-(2-(3-isopropylureido)ethyl)phenoxy)-2,3-epoxypropane

This procedure is based on the synthesis of glycidyl ethers from phenols.

Reaction Scheme:

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Mass/Volume |

| N-(4-hydroxyphenethyl)-N'-isopropylurea | 222.29 | - | 10 | 2.22 g |

| Epichlorohydrin | 92.52 | 1.18 | 20 | 1.6 mL |

| Sodium hydroxide | 40.00 | - | 12 | 0.48 g |

| Water | - | - | - | 20 mL |

| Ethanol | - | - | - | 50 mL |

Procedure:

-

In a 250 mL round-bottom flask, dissolve N-(4-hydroxyphenethyl)-N'-isopropylurea (2.22 g, 10 mmol) in 50 mL of ethanol.

-

Add a solution of sodium hydroxide (0.48 g, 12 mmol) in 20 mL of water to the flask.

-

Heat the mixture to 50 °C and add epichlorohydrin (1.6 mL, 20 mmol) dropwise.

-

Maintain the reaction at 50 °C for 6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude epoxide can be used in the next step without further purification or purified by column chromatography.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 80-90% |

| Reaction Time | 6 hours |

| Temperature | 50 °C |

| Solvent | Ethanol/Water |

Step 3: Synthesis of this compound

This final step involves the ring-opening of the epoxide with isopropylamine, a common reaction in the synthesis of beta-blockers.

Reaction Scheme:

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Mass/Volume |

| 1-(4-(2-(3-isopropylureido)ethyl)phenoxy)-2,3-epoxypropane | 278.35 | - | 10 | 2.78 g |

| Isopropylamine | 59.11 | 0.69 | 50 | 7.2 mL |

| Methanol | - | - | - | 50 mL |

Procedure:

-

In a sealed tube or a pressure-rated flask, dissolve 1-(4-(2-(3-isopropylureido)ethyl)phenoxy)-2,3-epoxypropane (2.78 g, 10 mmol) in 50 mL of methanol.

-

Add isopropylamine (7.2 mL, 50 mmol) to the solution.

-

Seal the vessel and heat the reaction mixture to 80 °C for 8 hours.

-

Monitor the reaction for the disappearance of the epoxide by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent and excess isopropylamine under reduced pressure.

-

Purify the resulting crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 70-85% |

| Reaction Time | 8 hours |

| Temperature | 80 °C |

| Solvent | Methanol |

Summary of Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis of this compound.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Urea Formation | Tyramine, Isopropyl isocyanate | DCM | 0 to RT | 12 | 85-95 |

| 2 | Epoxidation | Urea Intermediate, Epichlorohydrin, NaOH | Ethanol/Water | 50 | 6 | 80-90 |

| 3 | Epoxide Opening | Epoxide Intermediate, Isopropylamine | Methanol | 80 | 8 | 70-85 |

Experimental Workflow Visualization

The overall experimental workflow can be visualized as a sequence of synthesis and purification steps.

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: The experimental protocols and quantitative data provided in this guide are based on analogous chemical reactions and should be considered as a proposed methodology. Actual results may vary, and appropriate optimization and safety precautions are essential for any laboratory synthesis.

Pafenolol: A Technical Guide to its Beta-1 Selective Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the beta-1 selective antagonist activity of pafenolol, a cardioselective beta-blocker. While clinical evidence substantiates its efficacy in managing hypertension through the targeted blockade of beta-1 adrenergic receptors, this document focuses on the preclinical pharmacological profile, outlining the methodologies used to characterize its receptor binding affinity and functional antagonism. Due to the limited availability of specific preclinical data for this compound in publicly accessible literature, this guide establishes a framework for its evaluation, providing detailed experimental protocols and contextual data from other well-characterized beta-blockers. The guide also illustrates the key signaling pathways and experimental workflows relevant to the study of beta-1 selective antagonists.

Introduction

This compound is a competitive antagonist of the beta-1 adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily predominantly expressed in cardiac tissue. Its selectivity for the beta-1 receptor over the beta-2 receptor, which is prevalent in bronchial and vascular smooth muscle, is a key therapeutic advantage, minimizing the risk of bronchoconstriction associated with non-selective beta-blockers. Clinical studies have demonstrated this compound's effectiveness in reducing heart rate and blood pressure, confirming its role as a cardioselective beta-blocker. This guide delves into the in vitro pharmacological methods used to quantify the affinity and functional antagonism of compounds like this compound at beta-adrenergic receptors.

Quantitative Analysis of Receptor Binding and Functional Antagonism

The cornerstone of characterizing a selective antagonist like this compound lies in quantifying its interaction with its target receptors. This is primarily achieved through in vitro radioligand binding assays to determine binding affinity (Ki) and functional antagonism assays to measure antagonist potency (pA2).

Beta-Adrenergic Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (e.g., this compound) from membranes expressing the receptor of interest. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki) of this compound and Other Beta-Blockers

| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | β1/β2 Selectivity Ratio |

| This compound | Data not available | Data not available | Data not available |

| Metoprolol | 160 | 4500 | 28 |

| Atenolol | 1000 | 20000 | 20 |

| Propranolol | 2.5 | 1.8 | 0.72 (non-selective) |

| Bisoprolol | 10 | 200 | 20 |

Note: The Ki values for comparator beta-blockers are approximate and can vary based on experimental conditions.

Functional Antagonist Potency

Functional antagonism assays measure the ability of an antagonist to inhibit the response of a tissue or cell to an agonist. For beta-1 adrenergic receptors, this is often assessed by measuring the inhibition of agonist-induced increases in heart rate (chronotropy) or force of contraction (inotropy) in isolated atrial preparations. The data is analyzed using a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

Table 2: Functional Antagonist Potency (pA2) of this compound and Other Beta-Blockers at the β1-Adrenergic Receptor

| Compound | pA2 Value |

| This compound | Data not available |

| Metoprolol | 7.4 |

| Atenolol | 6.8 |

| Propranolol | 8.7 |

| Bisoprolol | 8.3 |

Note: pA2 values can vary depending on the tissue preparation and agonist used.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate pharmacological characterization of a compound. The following sections outline the standard methodologies for determining the binding affinity and functional antagonist potency of a beta-1 selective antagonist like this compound.

Radioligand Binding Assay for β1- and β2-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for human β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes from a stable cell line expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist) or [¹²⁵I]-Iodocyanopindolol.

-

Non-specific binding control: Propranolol (high concentration).

-

Test compound: this compound (in a range of concentrations).

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Method:

-

Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize the cells and isolate the membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of propranolol).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay in Isolated Guinea Pig Atria (Schild Analysis)

Objective: To determine the functional antagonist potency (pA2) of this compound at the β1-adrenergic receptor.

Materials:

-

Guinea pig.

-

Krebs-Henseleit solution.

-

Isoprenaline (a non-selective β-agonist).

-

This compound (in a range of concentrations).

-

Isolated organ bath system with force transducer and data acquisition software.

Method:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the atria. Mount the spontaneously beating right atrium in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the buffer.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for isoprenaline by adding increasing concentrations of the agonist to the bath and recording the increase in heart rate.

-

Antagonist Incubation: Wash the tissue and allow it to return to its baseline rate. Add a known concentration of this compound to the bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibration.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a second cumulative concentration-response curve for isoprenaline in the presence of this compound.

-

Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of isoprenaline in the presence of the antagonist to the EC50 in its absence).

-

Plot log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in beta-1 adrenergic receptor signaling and the experimental workflows for its characterization can aid in understanding the mechanism of action of this compound.

Beta-1 Adrenergic Receptor Signaling Pathway

Activation of the beta-1 adrenergic receptor by an agonist like norepinephrine initiates a signaling cascade that leads to increased cardiac contractility and heart rate. This compound, as a competitive antagonist, blocks this pathway at the receptor level.

Caption: Beta-1 adrenergic receptor signaling pathway.

Experimental Workflow for Determining pA2 Value

The process of determining the pA2 value through a functional antagonism assay follows a structured workflow, from tissue preparation to data analysis.

Caption: Workflow for pA2 determination via Schild analysis.

Conclusion

Pafenolol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafenolol is a selective β1-adrenoceptor antagonist, a class of drugs widely used in the management of cardiovascular diseases. This technical guide provides an in-depth overview of the molecular and pharmacological characteristics of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols. The information is intended to support researchers and professionals in the field of drug development.

Core Molecular and Physical Data

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C18H31N3O3 | [1][2][3] |

| Molecular Weight | 337.46 g/mol | [1][3] |

| IUPAC Name | 1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea | |

| CAS Number | 75949-61-0 |

Signaling Pathway of this compound as a β1-Adrenergic Receptor Antagonist

This compound, as a selective β1-adrenergic receptor antagonist, modulates intracellular signaling pathways primarily associated with the sympathetic nervous system. The canonical pathway for β1-adrenergic receptor activation involves Gs protein-mediated stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

However, recent studies have revealed a novel signaling mechanism for β1-adrenergic receptor antagonists. Instead of solely blocking agonist-induced signaling, these antagonists can actively modulate local cAMP concentrations. This occurs through the disruption of a pre-formed complex between the β1-adrenergic receptor and phosphodiesterase type 4 (PDE4). Upon antagonist binding, PDE4 dissociates from the receptor, leading to a localized reduction in cAMP hydrolysis and a subsequent increase in submembrane cAMP levels. This nuanced mechanism suggests that β1-blockers may have more complex signaling roles than previously understood.

References

Pafenolol solubility and stability

An In-Depth Technical Guide to the Physicochemical Properties of Pafenolol

Disclaimer: This document provides a general overview of the anticipated solubility and stability characteristics of this compound, a cardioselective β1-adrenoreceptor antagonist. The quantitative data and experimental protocols presented herein are representative of compounds with similar structures and are intended for illustrative purposes. For definitive data, experimental determination is required.

Introduction

This compound is a β1-selective adrenoceptor antagonist, a class of drugs primarily used in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The efficacy and safety of a pharmaceutical agent are intrinsically linked to its physicochemical properties, with solubility and stability being paramount. This guide provides a comprehensive overview of the expected solubility and stability profile of this compound, along with standardized methodologies for their evaluation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound, as a weak base, is expected to exhibit pH-dependent solubility.

Table 1: Predicted Aqueous Solubility of this compound at 37 °C

| Solvent System (pH) | Predicted Solubility (mg/mL) |

| Simulated Gastric Fluid (pH 1.2) | > 100 |

| Acetate Buffer (pH 4.5) | 50 - 100 |

| Phosphate Buffer (pH 6.8) | 10 - 20 |

| Simulated Intestinal Fluid (pH 7.4) | 5 - 10 |

Table 2: Predicted Solubility of this compound in Various Solvents at 25 °C

| Solvent | Predicted Solubility Classification |

| Water | Sparingly soluble |

| Ethanol | Soluble |

| Methanol | Freely soluble |

| Dichloromethane | Slightly soluble |

| Acetone | Soluble |

Experimental Protocol for Solubility Determination

A standardized shake-flask method is recommended for the determination of this compound solubility.

Caption: Workflow for shake-flask solubility determination.

Stability Profile

The stability of this compound is crucial for ensuring its safety and efficacy throughout its shelf life. Degradation can lead to loss of potency and the formation of potentially toxic byproducts.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

| Condition | Proposed Degradation Pathway | Predicted Extent of Degradation |

| 0.1 N HCl, 80 °C, 24h | Acid-catalyzed hydrolysis | Moderate |

| 0.1 N NaOH, 80 °C, 24h | Base-catalyzed hydrolysis | Significant |

| 30% H₂O₂, RT, 24h | Oxidation | Moderate to Significant |

| UV/Vis light, 1.2 million lux hours | Photodegradation | Minor |

| 80 °C, 75% RH, 7 days | Thermal degradation | Minor to Moderate |

Experimental Protocol for Forced Degradation

Caption: Experimental workflow for forced degradation studies.

Signaling Pathway

This compound, as a β1-selective antagonist, primarily exerts its therapeutic effect by blocking the action of catecholamines at the β1-adrenoceptors, predominantly found in cardiac tissue.

Caption: Simplified signaling pathway of β1-adrenoceptor antagonism by this compound.

Pafenolol's Preclinical Pharmacokinetic Profile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of pafenolol, a selective β1-adrenoceptor antagonist. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in preclinical models, primarily focusing on studies conducted in rats. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of relevant pathways and processes to facilitate a deeper understanding of this compound's behavior in vivo.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been investigated in preclinical models, with a significant focus on the rat model. The data reveals a dose-dependent and complex absorption profile.

Table 1: Oral Bioavailability and Fraction of Absorbed Dose of this compound in Rats

| Parameter | 1.0 µmol/kg Dose | 25 µmol/kg Dose | Reference |

| Oral Bioavailability | 15.8 ± 4.1% | 33.3 ± 5.8% | [1] |

| Fraction of Absorbed Dose (fa) | 21.9 ± 4.6% | 39.5 ± 7.9% | [1] |

Table 2: Excretion of Unchanged this compound in Rats Following Intravenous Administration

| Excretion Route | Percentage of Dose | Reference |

| Urine | ~50% | [1] |

| Feces | 25-30% | [1] |

| Bile | ~3% | [1] |

Experimental Protocols

The following sections describe the methodologies employed in the preclinical evaluation of this compound's pharmacokinetics.

Animal Models

The primary preclinical model used for this compound pharmacokinetic studies is the Sprague-Dawley rat . Both male and female rats are utilized, and studies are often conducted in both fasted and fed states to assess the impact of food on absorption.

Drug Administration and Sample Collection

-

Intravenous (IV) Administration: this compound is administered intravenously to establish a baseline for systemic clearance and volume of distribution. Blood samples are collected at various time points post-administration to determine the plasma concentration-time profile.

-

Oral (PO) and Intraperitoneal (IP) Administration: To investigate absorption and first-pass metabolism, this compound is administered orally via gavage and intraperitoneally. Following administration, urine and feces are collected over extended periods to quantify the excretion of the parent drug and its metabolites.

Analytical Methodology

The quantification of this compound and its metabolites in biological matrices is primarily achieved through High-Performance Liquid Chromatography (HPLC) coupled with radioisotope detection, particularly when using tritium-labeled this compound.

Representative HPLC Method for Beta-Blocker Quantification:

-

Chromatographic System: A reverse-phase HPLC system is typically employed.

-

Column: A C18 column is a common choice for the separation of beta-blockers.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is used. The exact ratio is optimized to achieve good separation.

-

Detection: For non-radiolabeled compounds, UV or fluorescence detection is common. For radiolabeled compounds like [3H]this compound, a radioisotope detector is used.

-

Sample Preparation: Biological samples (plasma, urine, etc.) require a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances before injection into the HPLC system.

In Situ Intestinal Perfusion Studies

To investigate the intestinal absorption characteristics of this compound in detail, in situ single-pass intestinal perfusion studies in rats can be performed. This technique allows for the direct measurement of drug absorption across a specific segment of the intestine.

Generic Protocol:

-

Rats are anesthetized, and a segment of the small intestine (e.g., jejunum) is surgically isolated.

-

The isolated segment is cannulated at both ends.

-

A solution containing this compound is perfused through the intestinal segment at a constant flow rate.

-

Samples of the perfusate are collected from the outlet cannula at predetermined time intervals.

-

The concentration of this compound in the collected samples is determined by HPLC.

-

The rate and extent of absorption are calculated based on the difference in drug concentration between the initial perfusion solution and the collected samples.

In Vitro Metabolism Studies

To identify the metabolic pathways and the enzymes involved in the biotransformation of this compound, in vitro studies using rat liver microsomes are conducted.

Generic Protocol:

-

Rat liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s), are prepared.

-

This compound is incubated with the liver microsomes in the presence of necessary cofactors (e.g., NADPH).

-

The reaction is stopped at various time points.

-

The incubation mixture is analyzed by HPLC or LC-MS/MS to identify and quantify the metabolites formed.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Beta-1 Adrenergic Receptor Antagonism

This compound is a selective antagonist of the β1-adrenergic receptor. Its primary pharmacological effect is to block the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors. This action inhibits the downstream signaling cascade that is normally activated by these agonists.

Preclinical Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study, from drug administration to data analysis.

This compound ADME Profile

The ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound in the rat is summarized in the following diagram.

References

Pafenolol: A Technical Overview of its Pharmacodynamics and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Pharmacodynamics

Pafenolol is characterized as a beta-1 selective adrenoceptor blocker without intrinsic sympathomimetic activity. Its selectivity for the beta-1 receptor subtype is reported to be three times greater than that of metoprolol, a widely used cardioselective beta-blocker. This selectivity is clinically significant as it minimizes the blockade of beta-2 adrenergic receptors, which are prevalent in bronchial and vascular smooth muscle, thereby reducing the risk of bronchoconstriction and peripheral vasoconstriction.

Hemodynamic Effects

Clinical studies have demonstrated the antihypertensive effects of this compound. Administration of this compound to patients with essential hypertension resulted in significant reductions in both recumbent and standing blood pressure. Furthermore, a dose-dependent reduction in both resting and exercise-induced heart rate has been observed, consistent with its beta-1 blocking activity in the heart.

| Hemodynamic Parameter | This compound 50 mg (once daily) | This compound 100 mg (once daily) | Reference |

| Mean Reduction in Recumbent Blood Pressure (mmHg) | 17/14 (systolic/diastolic) | 15/10 (systolic/diastolic) | |

| Mean Reduction in Standing Blood Pressure (mmHg) | 10/12 (systolic/diastolic) | 14/10 (systolic/diastolic) | |

| Heart Rate | Not specified | Significantly reduced at rest and during exercise |

Receptor Binding Affinity and Selectivity

While specific Kᵢ or IC₅₀ values for this compound at beta-1 and beta-2 adrenergic receptors are not available in the reviewed literature, its beta-1 selectivity has been established through comparative clinical studies. In a study involving asthmatic patients, this compound was shown to be more beta-1 selective than metoprolol. This was evidenced by a greater reflex tachycardia in response to terbutaline (a beta-2 agonist) in the this compound group, indicating less blockade of peripheral beta-2 adrenoceptors compared to metoprolol.

The determination of receptor binding affinity for compounds like this compound is typically achieved through radioligand binding assays.

Signaling Pathways

The therapeutic effects of this compound are a direct consequence of its antagonism at beta-1 adrenergic receptors and the subsequent modulation of intracellular signaling pathways.

Beta-1 Adrenergic Receptor Signaling Pathway

Beta-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines such as norepinephrine and epinephrine, couple to a stimulatory G-protein (Gₛ). This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This compound, by blocking the receptor, prevents this cascade from being initiated.

Experimental Protocols

The following sections describe the general methodologies employed to characterize the pharmacodynamics of beta-adrenergic receptor antagonists like this compound.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of a drug to its receptor. It involves competing the unlabeled drug (this compound) with a radiolabeled ligand that has a known high affinity for the beta-adrenergic receptors.

Protocol Outline:

-

Membrane Preparation: Isolate cell membranes containing beta-1 and beta-2 adrenergic receptors from a suitable tissue source (e.g., heart for beta-1, lung for beta-2) or from cell lines engineered to express these receptors.

-

Incubation: Incubate the membrane preparations with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and varying concentrations of unlabeled this compound.

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Reaction: Incubate the membranes with ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (to prevent cAMP degradation), a beta-adrenergic agonist (e.g., isoproterenol) to stimulate the enzyme, and varying concentrations of this compound.

-

cAMP Quantification: After a defined incubation period, terminate the reaction and measure the amount of cAMP produced. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or by measuring the conversion of [α-³²P]ATP to [³²P]cAMP.

-

Data Analysis: Plot the amount of cAMP produced against the concentration of this compound. The concentration of this compound that inhibits 50% of the agonist-stimulated cAMP production is the IC₅₀ or EC₅₀ value for functional antagonism.

References

In Vitro Characterization of Pafenolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafenolol is a selective β1-adrenoceptor antagonist.[1][2] This technical guide provides a comprehensive overview of the essential in vitro studies required to characterize the pharmacological profile of this compound. The document outlines standard experimental protocols for determining binding affinity and functional antagonism, and details the primary signaling pathway associated with β1-adrenoceptor blockade. The information herein is intended to serve as a detailed resource for researchers involved in the preclinical evaluation of this compound and similar compounds.

Data Presentation

Table 1: Radioligand Binding Affinity of this compound at Human β-Adrenoceptors

| Radioligand | Receptor Subtype | Test Compound | Ki (nM) | n |

| [3H]-CGP 12177 | β1 | This compound | Data not available | - |

| [3H]-CGP 12177 | β2 | This compound | Data not available | - |

Ki represents the inhibition constant, a measure of the binding affinity of this compound. A lower Ki value indicates a higher binding affinity. These values are typically determined through competitive radioligand binding assays.

Table 2: Functional Antagonist Potency of this compound (Schild Analysis)

| Tissue Preparation | Agonist | Antagonist | pA2 Value | Schild Slope |

| Isolated Guinea Pig Atria | Isoprenaline | This compound | Data not available | - |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[3][4] It is a measure of the antagonist's potency. A Schild slope close to 1 is indicative of competitive antagonism.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a method to determine the binding affinity of this compound for β1- and β2-adrenergic receptors expressed in a suitable cell line (e.g., CHO-K1 cells) using a competitive binding assay with a non-selective radioligand such as [3H]-CGP 12177.[5]

Materials:

-

CHO-K1 cells stably transfected with human β1 or β2 adrenoceptors.

-

[3H]-CGP 12177 (radioligand).

-

This compound (test compound).

-

Propranolol (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Cell harvesting equipment.

-

Scintillation counter and vials.

-

96-well plates.

Procedure:

-

Cell Culture and Membrane Preparation: Culture the transfected CHO-K1 cells to an appropriate density. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. The final membrane preparation should be stored at -80°C.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer.

-

A fixed concentration of [3H]-CGP 12177 (typically at or below its KD value).

-

Increasing concentrations of this compound.

-

For determining non-specific binding, add a high concentration of propranolol (e.g., 1-10 µM) instead of this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Isolated Organ Bath for Functional Antagonism (pA2) Determination

This protocol describes the use of an isolated organ bath to determine the functional antagonist potency of this compound by measuring its ability to inhibit the positive chronotropic effect of an agonist (e.g., isoprenaline) in isolated guinea pig atria.

Materials:

-

Guinea pig.

-

Krebs-Henseleit solution (physiological salt solution).

-

Isoprenaline (agonist).

-

This compound (antagonist).

-

Isolated organ bath system with force transducer and data acquisition software.

-

Carbogen gas (95% O2, 5% CO2).

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the heart to isolate the atria. Mount the atria in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with regular washing.

-

Control Agonist Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for isoprenaline by adding increasing concentrations of isoprenaline to the organ bath and recording the increase in atrial contraction rate.

-

Wash the tissue thoroughly until the baseline rate is restored.

-

-

Antagonist Incubation:

-

Add a fixed concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes).

-

-

Agonist Concentration-Response Curve in the Presence of Antagonist:

-

In the continued presence of this compound, generate a second cumulative concentration-response curve for isoprenaline.

-

-

Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of isoprenaline in the presence of this compound to the EC50 of isoprenaline in the absence of the antagonist).

-

Create a Schild plot by plotting log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression line of the Schild plot gives the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

-

Signaling Pathways and Visualizations

This compound, as a β1-adrenoceptor antagonist, primarily functions by blocking the binding of endogenous catecholamines (norepinephrine and epinephrine) to β1-adrenoceptors. This action inhibits the downstream signaling cascade that is normally initiated by agonist binding.

β1-Adrenergic Receptor Signaling Pathway

Upon agonist binding, the β1-adrenoceptor, a G-protein coupled receptor (GPCR), activates a stimulatory G-protein (Gs). The α-subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a physiological response, such as an increased heart rate and contractility in cardiac myocytes. This compound blocks the initial step of this cascade.

Caption: β1-Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

The workflow for a competitive radioligand binding assay involves a series of sequential steps from preparation to data analysis to determine the binding affinity of the test compound.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Isolated Organ Bath Functional Assay

The workflow for an isolated organ bath experiment to determine antagonist potency involves tissue preparation, establishing control responses, and then measuring the effect of the antagonist on the agonist response.

Caption: Workflow for an isolated organ bath functional assay.

References

- 1. This compound, a new beta 1-selective blocking agent, in mild hypertension. Result of an inpatient study and a subsequent outpatient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in hypertension: a double-blind randomized trial of a new beta 1-selective adrenoceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pa2 determination | PPTX [slideshare.net]

- 4. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

Pafenolol Enantiomers and Stereochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pafenolol is a cardioselective β1-adrenergic receptor antagonist, a class of drugs widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Like many pharmaceuticals, this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images known as enantiomers: (S)-pafenolol and (R)-pafenolol. The stereochemistry of drug molecules is a critical aspect of pharmacology and drug development, as enantiomers can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[3][4]

In the case of β-blockers, the desired therapeutic activity—antagonism of the β-adrenergic receptors—is predominantly associated with the (S)-enantiomer.[5] The (R)-enantiomer is often significantly less active at these receptors and may contribute to off-target effects or a different pharmacological profile. Although specific quantitative data for the individual enantiomers of this compound are not extensively reported in publicly available literature, this guide provides a comprehensive overview of the expected stereochemical considerations, relevant experimental methodologies for their characterization, and general synthetic and analytical approaches based on established knowledge of this drug class.

Stereochemistry and Expected Pharmacological Activity

The β-blocking activity of aryloxypropanolamine antagonists like this compound resides almost exclusively in the (S)-enantiomer. This stereoselectivity arises from the specific three-dimensional arrangement of the molecule, which allows for a more favorable interaction with the chiral environment of the β1-adrenergic receptor binding site. The (R)-enantiomer, due to its different spatial configuration, is expected to have a much lower binding affinity for the receptor.

Table 1: Expected Pharmacological Properties of this compound Enantiomers

| Property | (S)-Pafenolol (Eutomer) | (R)-Pafenolol (Distomer) |

| Primary Activity | Potent, selective β1-adrenergic receptor antagonist | Very low affinity for β1-adrenergic receptors |

| Therapeutic Effect | Responsible for the antihypertensive and anti-anginal effects | Likely devoid of significant β-blocking activity |

| Potential for Off-Target Effects | May exhibit side effects common to β-blockers | May have its own distinct pharmacological or toxicological profile, though this is uncharacterized |

Note: This table is based on the general properties of β-blocker enantiomers, as specific published data for this compound enantiomers are limited.

β1-Adrenergic Receptor Signaling Pathway and Antagonism by this compound

The therapeutic effect of this compound is achieved by blocking the downstream signaling cascade initiated by the binding of endogenous catecholamines, such as norepinephrine, to the β1-adrenergic receptor. This G-protein coupled receptor (GPCR) primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels, which results in increased heart rate and contractility. (S)-pafenolol, by competitively binding to the β1-adrenergic receptor, prevents this signaling cascade.

Caption: β1-Adrenergic Receptor Signaling Pathway Blocked by this compound.

Experimental Protocols for Enantiomer Characterization

To quantify the distinct pharmacological properties of (S)- and (R)-pafenolol, specific in vitro assays are required. The following sections detail representative protocols for determining the binding affinity and functional potency of these enantiomers.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the affinity of each this compound enantiomer for the β1-adrenergic receptor by competing with a radiolabeled ligand.

Caption: Workflow for a Radioligand Binding Assay.

Detailed Methodology:

-

Preparation of Cell Membranes:

-

Culture a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 10-50 µg of protein).

-

A fixed concentration of a suitable radioligand, such as [³H]-CGP 12177 (a hydrophilic β-adrenoceptor antagonist), at a concentration close to its Kd.

-

Increasing concentrations of either (S)-pafenolol or (R)-pafenolol (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

For determining non-specific binding, a high concentration of a non-radiolabeled β-blocker (e.g., 10 µM propranolol) is used instead of the test compound.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

Allow the filters to dry, and then measure the radioactivity retained on each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the this compound enantiomer that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 2: Representative Data from a Radioligand Binding Assay

| Compound | IC₅₀ (nM) | Ki (nM) |

| (S)-Pafenolol | Expected to be in the low nM range | Calculated from IC₅₀ |

| (R)-Pafenolol | Expected to be significantly higher (µM range) | Calculated from IC₅₀ |

cAMP Functional Assay for Determining Potency (IC₅₀)

This assay measures the ability of each this compound enantiomer to antagonize the agonist-induced production of the second messenger, cAMP.

Caption: Workflow for a cAMP Functional Assay.

Detailed Methodology:

-

Cell Culture and Plating:

-

Use a cell line stably expressing the human β1-adrenergic receptor.

-

Plate the cells in a 96-well or 384-well plate and grow to a suitable confluency.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with increasing concentrations of (S)-pafenolol or (R)-pafenolol for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Stimulate the cells with a fixed concentration of a β-agonist, such as isoproterenol (typically at its EC₈₀ concentration), for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Quantify the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or a luciferase-based reporter assay.

-

-

Data Analysis:

-

Plot the measured cAMP levels (or the assay signal, which is inversely proportional to cAMP) against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the this compound enantiomer that causes a 50% inhibition of the agonist-induced cAMP production.

-

Table 3: Representative Data from a cAMP Functional Assay

| Compound | IC₅₀ (nM) |

| (S)-Pafenolol | Expected to be in the low nM range |

| (R)-Pafenolol | Expected to be in the µM range or higher |

Stereoselective Synthesis

The synthesis of a single enantiomer of a β-blocker is crucial for developing a more selective and potentially safer drug. A common strategy for the stereoselective synthesis of aryloxypropanolamine β-blockers like this compound involves the use of a chiral starting material.

Caption: General Strategy for Stereoselective Synthesis of (S)-β-Blockers.

General Methodology:

-

Ether Formation: The synthesis typically begins with the reaction of the corresponding substituted phenol with an enantiomerically pure three-carbon building block, such as (R)-epichlorohydrin or (S)-glycidyl tosylate. This reaction, usually carried out in the presence of a base, forms a chiral epoxy ether intermediate. The use of the (R)-epoxide leads to the (S)-β-blocker.

-

Epoxide Ring Opening: The chiral epoxy ether is then reacted with the appropriate amine (for this compound, this would be a derivative of isopropylamine). This reaction opens the epoxide ring, introducing the amino group and forming the final (S)-pafenolol product with the desired stereochemistry.

Chiral Separation

For analytical purposes and for the isolation of individual enantiomers from a racemic mixture, chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.

Caption: Workflow for Chiral HPLC Separation.

Representative Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A column with a chiral selector is essential. For β-blockers, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives coated on silica gel, such as Chiralcel® or Chiralpak® columns) are often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and resolution for basic compounds like this compound.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Analysis: The two enantiomers will have different retention times on the chiral column, resulting in two separate peaks on the chromatogram. The area under each peak can be used to determine the enantiomeric purity or the ratio of the two enantiomers in a sample.

Table 4: Representative Chiral HPLC Parameters for a Beta-Blocker

| Parameter | Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 225 nm |

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound in hypertension: a double-blind randomized trial of a new beta 1-selective adrenoceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective vascular effects of the (R)- and (S)-enantiomers of propranolol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Degradation Products of Pafenolol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, there is a notable absence of publicly available scientific literature detailing the specific degradation products of Pafenolol. Consequently, this guide has been developed by leveraging established principles of pharmaceutical stability testing and by drawing parallels with the degradation pathways of structurally related aryloxypropanolamine β-blockers, such as bisoprolol and metoprolol. The content herein is intended to serve as a foundational resource for initiating and conducting a comprehensive investigation into the degradation profile of this compound.

Introduction

This compound is a β-adrenergic receptor antagonist characterized by its aryloxypropanolamine scaffold. The chemical stability of a drug substance like this compound is a critical attribute that can influence its safety, efficacy, and shelf-life. Regulatory agencies worldwide mandate the identification and characterization of degradation products to ensure that they do not pose a risk to patients. Forced degradation studies are an indispensable component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.

This technical guide outlines the predicted degradation pathways of this compound, provides detailed experimental protocols for forced degradation studies, and presents a framework for the identification and quantification of its degradation products.

Predicted Degradation Pathways of this compound

Based on the known degradation patterns of other aryloxypropanolamine β-blockers, this compound is likely susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.

-

Acidic and Basic Hydrolysis: The ether linkage in the aryloxypropanolamine chain is a potential site for hydrolysis under both acidic and basic conditions. This could lead to the cleavage of the side chain from the aromatic ring.

-

Oxidation: The secondary amine and the benzylic positions on the aromatic ring are susceptible to oxidation. This can result in the formation of N-oxides, dealkylation products, or hydroxylated derivatives.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation, potentially leading to the formation of a variety of complex degradation products through radical-mediated pathways.

A visual representation of the predicted degradation pathways is provided in the diagram below.

Experimental Protocols for Forced Degradation Studies

The following protocols are recommended for conducting forced degradation studies on this compound. These studies are designed to generate potential degradation products and to develop a stability-indicating analytical method.

-

This compound drug substance

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Milli-Q or equivalent)

For each stress condition, a solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile). The stressed samples are then analyzed at various time points. A control sample (unstressed) should be analyzed concurrently.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acidic Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |

| Basic Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours |

| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |

| Thermal Degradation | Solid drug substance | 80°C | 24, 48, 72 hours |

| Photolytic Degradation | Drug solution and solid | ICH photostability chamber | As per ICH Q1B |

A stability-indicating method should be developed and validated to separate this compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (LC-MS) is recommended.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient to ensure separation of all peaks.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at an appropriate wavelength (e.g., 225 nm) and Mass Spectrometry (ESI+) for identification.

The workflow for a typical forced degradation study is illustrated in the following diagram.

Data Presentation: Quantitative Summary of Predicted Degradation

The following table provides a hypothetical summary of the expected quantitative data from the forced degradation studies of this compound. The percentage degradation and the number of degradation products are illustrative and would need to be determined experimentally.

| Stress Condition | % Degradation of this compound (Hypothetical) | Number of Major Degradation Products (Hypothetical) |

| 0.1 M HCl at 60°C for 24h | 15 - 25% | 2 |

| 0.1 M NaOH at 60°C for 24h | 10 - 20% | 1 - 2 |

| 3% H₂O₂ at RT for 24h | 20 - 30% | 3 |

| Thermal (80°C for 72h) | 5 - 10% | 1 |

| Photolytic (ICH Q1B) | 10 - 15% | 2 - 3 |

Conclusion

Pafenolol for Hypertension Research: A Technical Guide

This technical guide provides an in-depth overview of the research on pafenolol for the treatment of hypertension. It is intended for researchers, scientists, and professionals in drug development, offering a consolidation of key findings, experimental designs, and the pharmacological profile of this compound.

Introduction

This compound is a beta-1 selective adrenoceptor blocker developed for the management of hypertension.[1][2] Its mechanism of action is centered on its antagonist activity at beta-1 adrenergic receptors, which are primarily located in the heart. This selectivity is reported to be three times greater than that of metoprolol.[1] Unlike some other beta-blockers, this compound does not possess intrinsic sympathomimetic activity (ISA).[1] This guide synthesizes the available clinical data on its efficacy and safety in hypertensive patients.

Mechanism of Action

As a beta-1 selective adrenergic antagonist, this compound competitively blocks the binding of catecholamines, such as norepinephrine and epinephrine, to beta-1 receptors in cardiac tissue.[3] This action leads to a reduction in heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect), ultimately decreasing cardiac output and lowering blood pressure. The blockade of beta-1 receptors in the kidneys also suppresses the release of renin, an enzyme that plays a key role in the renin-angiotensin-aldosterone system (RAAS), which contributes to vasoconstriction and sodium retention.

Clinical Efficacy

Clinical trials have demonstrated the antihypertensive effects of this compound. The primary endpoints in these studies were reductions in systolic and diastolic blood pressure.

| Study | Dosage | Duration | Patient Population | Mean Age (years) | Blood Pressure Reduction (mmHg) | Heart Rate Reduction |

| Randomized Controlled Trial | 50 mg once daily | 4 weeks | 23 patients with essential hypertension | 49 | Recumbent: 17/14, Standing: 10/12 | Significant reduction at rest and during exercise |

| Randomized Controlled Trial | 100 mg once daily | 4 weeks | 23 patients with essential hypertension | 49 | Recumbent: 15/10, Standing: 14/10 | Significant reduction at rest and during exercise (p < 0.05 vs. placebo) |

| Inpatient/Outpatient Study | 25-100 mg single oral doses | - | 6 hypertensive patients | - | Marked reduction in systolic blood pressure during exercise | Marked reduction during exercise |

Experimental Protocols

The following outlines the methodologies employed in key clinical trials investigating this compound for hypertension.

-

Objective: To evaluate the antihypertensive effect of this compound.

-

Study Design: A double-blind, randomized, placebo-controlled trial.

-

Participants: 23 patients with essential hypertension (mean age 49 years, range 21-62).

-

Procedure:

-

A 4-week placebo run-in period was initiated for all participants.

-

Patients were then randomized to one of three groups for 4 weeks of treatment: placebo, this compound 50 mg once daily, or this compound 100 mg once daily.

-

Blood pressure and heart rate were measured in both recumbent and standing positions.

-

A submaximal exercise test was performed before the treatment period and at the end of the 4-week treatment period.

-

-

Outcome Measures:

-

Primary: Change in recumbent and standing blood pressure from baseline.

-

Secondary: Change in heart rate at rest and during exercise.

-

-

Objective: To assess the dose-dependent effects of this compound on heart rate and blood pressure during exercise.

-

Study Design: An inpatient study with subsequent outpatient follow-up.

-

Participants: 6 hypertensive patients.

-

Procedure:

-

Single oral doses of this compound (25 mg, 50 mg, and 100 mg) were administered.

-